1-[3-(2-Methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a pyrrolidine ring, a methoxypyridine moiety, and a propenone group
Preparation Methods
The synthesis of 1-[3-(2-Methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as γ-butyrolactone and amines.
Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a methoxy group donor.
Formation of the Propenone Group: The propenone group is typically introduced through aldol condensation reactions involving acetone and an aldehyde.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[3-(2-Methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-[3-(2-Methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The methoxypyridine moiety may facilitate binding to active sites, while the propenone group can participate in covalent interactions, enhancing the compound’s efficacy .
Comparison with Similar Compounds
1-[3-(2-Methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with similar compounds such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological activities.
Methoxypyridine Derivatives: Compounds containing methoxypyridine moieties, such as 3-(2-methoxypyridin-3-yl)amino-3-methylbutan-1-ol, exhibit similar reactivity but differ in their overall structure and applications.
The uniqueness of this compound lies in its combination of these functional groups, providing a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1-[3-(2-methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-12(16)15-8-6-10(9-15)11-5-4-7-14-13(11)17-2/h3-5,7,10H,1,6,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJPQBCGQQLMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2CCN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.